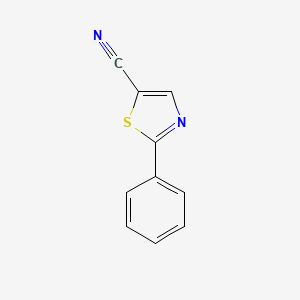

2-Phenylthiazole-5-carbonitrile

描述

属性

分子式 |

C10H6N2S |

|---|---|

分子量 |

186.24 g/mol |

IUPAC 名称 |

2-phenyl-1,3-thiazole-5-carbonitrile |

InChI |

InChI=1S/C10H6N2S/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,7H |

InChI 键 |

WWXLKEBIPGRETE-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2=NC=C(S2)C#N |

产品来源 |

United States |

准备方法

Cyclization of Thioamide Precursors with α-Halo Ketones

One of the most common and straightforward methods for synthesizing 2-phenylthiazole-5-carbonitrile involves the cyclization of a thioamide with an α-halo ketone. Specifically, the reaction of 2-phenylthioamide with α-bromoacetophenone in the presence of a base such as potassium carbonate induces cyclization to form the thiazole ring with the nitrile functionality at the 5-position. This method is widely used due to its simplicity and the availability of starting materials.

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 1 | 2-Phenylthioamide + α-bromoacetophenone | Base (K2CO3), solvent (e.g., ethanol), reflux | Formation of intermediate thiazole ring |

| 2 | Cyclization | Continued heating | This compound formation |

This approach allows for good control over reaction parameters and can be scaled for industrial production with the use of continuous flow reactors to improve yield and purity.

Multi-Step Synthesis from Carboxamide Precursors

An alternative synthetic route involves the conversion of 2-phenylthiazole-4-carboxamide to the corresponding this compound via dehydration reactions. For example, 5-methyl-2-phenylthiazole-4-carboxamide can be treated with oxalyl chloride in the presence of pyridine at low temperatures (0–5 °C) to effect dehydration and form the nitrile group at the 5-position.

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 1 | 5-Methyl-2-phenylthiazole-4-carboxamide | Oxalyl chloride, pyridine, 0–5 °C | Formation of 5-methyl-2-phenylthiazole-4-carbonitrile |

This method yields the nitrile compound in moderate to good yields (approximately 76%), with the advantage of allowing further functionalization on the thiazole ring.

Use of Hydrazinecarboximidamide and Other Cyclization Agents

In some synthetic schemes, hydrazinecarboximidamide derivatives are prepared from phenylthiazolyl methyl ketones and then cyclized to form thiazole derivatives bearing nitrile groups. For example, treatment of phenylthiazolyl methyl ketone derivatives with aminoguanidine hydrochloride in ethanol under catalytic lithium chloride can yield hydrazinecarboximidamide intermediates that cyclize to the desired thiazole carbonitriles.

Reaction Conditions and Optimization

- Solvents: Absolute ethanol, dimethylformamide (DMF), and toluene are commonly used solvents depending on the reaction step.

- Temperature: Reactions typically occur under reflux or controlled low temperatures (0–5 °C) for sensitive steps such as dehydration.

- Catalysts and Bases: Potassium carbonate serves as a base in cyclization reactions; lithium chloride catalyzes hydrazinecarboximidamide formation; pyridine is used as a base in dehydration steps.

- Yields: Reported yields vary from moderate to high (70–85%) depending on the method and scale.

Industrial and Scale-Up Considerations

Industrial synthesis of this compound generally follows the cyclization of thioamide and α-halo ketone precursors on a larger scale. Optimization focuses on:

- Maximizing yield and purity through precise control of reaction time and temperature.

- Using continuous flow reactors to enhance reaction efficiency and reproducibility.

- Employing automated systems for reagent addition and temperature control to minimize side reactions.

Summary Table of Preparation Methods

| Method | Key Reactants | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization of thioamide with α-bromoacetophenone | 2-Phenylthioamide, α-bromoacetophenone | Base (K2CO3), reflux in ethanol | 70–85 | Simple, scalable, widely used |

| Dehydration of carboxamide | 5-Methyl-2-phenylthiazole-4-carboxamide | Oxalyl chloride, pyridine, 0–5 °C | ~76 | Allows further functionalization |

| Hydrazinecarboximidamide route | Phenylthiazolyl methyl ketone, aminoguanidine hydrochloride | Ethanol, LiCl catalyst, reflux | Moderate | Useful for derivative synthesis |

Research Findings and Analytical Data

- Spectral Data: 1H NMR spectra typically show aromatic proton multiplets between 7.4–8.1 ppm and singlets for methyl groups around 2.6–2.7 ppm. IR spectra confirm nitrile presence with a strong absorption near 2235 cm⁻¹.

- Mass Spectrometry: Molecular ion peaks correspond to expected molecular weights (e.g., m/z 201 for 5-methyl-2-phenylthiazole-4-carbonitrile).

- Crystallinity and Purity: Recrystallization from ethanol or dichloromethane is used to purify the final products, yielding white crystalline solids with melting points consistent with literature values.

化学反应分析

Types of Reactions: 2-Phenylthiazole-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the cyano group to an amine using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2- and 5-positions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: Utilized in the development of novel materials with unique electronic and optical properties.

作用机制

The mechanism of action of 2-Phenylthiazole-5-carbonitrile varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors. For instance, it may inhibit the activity of Sortase A, an enzyme involved in bacterial virulence, thereby preventing biofilm formation and bacterial infection . The compound’s interaction with molecular targets typically involves binding to active sites or allosteric sites, leading to the inhibition of enzymatic activity or modulation of receptor function .

相似化合物的比较

Structural and Physical Properties

The table below compares 2-Phenylthiazole-5-carbonitrile (hypothetical data) with key analogs from the evidence:

Key Observations:

- Substituent Effects: The presence of electron-withdrawing groups (e.g., CN, Cl) increases polarity and may elevate melting points. For instance, compound 4f () has a high melting point (206–208°C) due to hydrogen bonding from hydroxyl and amino groups .

- Ring System Variations: Isothiazole analogs (e.g., 5-Amino-3-phenyl-isothiazole-4-carbonitrile) exhibit distinct electronic properties compared to thiazoles due to the position of nitrogen and sulfur atoms .

常见问题

Q. What are the common synthetic routes for preparing 2-Phenylthiazole-5-carbonitrile, and what key parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted thioamides with α-halo carbonyl compounds or via multicomponent reactions. Key parameters include:

- Catalyst selection : Heterogeneous catalysts like Fe₃O₄@SiO₂@Vanillin improve eco-friendliness and recyclability (yields >85% reported under mild conditions) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while ethanol/water mixtures enable greener synthesis .

- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .

Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is standard. Confirm purity using TLC and melting point analysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm for phenyl groups) and thiazole ring carbons (δ 120–160 ppm). The nitrile carbon appears near δ 115–120 ppm in ¹³C NMR .

- IR Spectroscopy : A sharp peak at ~2200 cm⁻¹ confirms the C≡N stretch .

- Mass Spectrometry : Molecular ion [M+H]⁺ should match the exact mass (e.g., m/z 201.03 for C₁₀H₇N₂S). High-resolution MS (HRMS) validates elemental composition .

Advanced Research Questions

Q. How can computational chemistry methods like DFT or molecular docking be applied to study the electronic properties or bioactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For this compound, the electron-withdrawing nitrile group lowers LUMO energy, enhancing electrophilic character .

- Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., kinases). Dock against PDB structures (e.g., 5Q8) to assess interactions like π-π stacking with phenyl groups or hydrogen bonding via the nitrile .

Q. What strategies are recommended for resolving contradictions in spectroscopic data or unexpected reactivity patterns of this compound derivatives?

- Methodological Answer :

- Cross-Verification : Compare NMR/IR data with synthetic intermediates to trace discrepancies (e.g., unexpected peaks may indicate byproducts) .

- Isolation and Characterization : Separate side-products via preparative HPLC and analyze individually. For reactivity conflicts, vary reaction conditions (e.g., solvent polarity, temperature) to map mechanistic pathways .

- Literature Benchmarking : Contrast findings with structurally analogous compounds (e.g., 3-Chloro-5-phenylisothiazole-4-carbonitrile, which shares a nitrile-thiazole scaffold) .

Q. How can researchers design bioactivity studies for this compound derivatives, and what in vitro/in vivo models are appropriate?

- Methodological Answer :

- In Vitro Screening :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ADP-Glo™) at 10–100 µM concentrations .

- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria .

- In Vivo Models :

- Rodent Toxicity Studies : Assess acute toxicity (OECD 423) before efficacy trials. Derivatives with logP <3.5 are preferred for bioavailability .

- Xenograft Models : Evaluate antitumor activity using human cancer cell lines (e.g., MCF-7) implanted in nude mice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。